N-Methyl-4-(naphthalen-1-yloxy)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H15NO |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-methyl-4-naphthalen-1-yloxyaniline |
InChI |
InChI=1S/C17H15NO/c1-18-14-9-11-15(12-10-14)19-17-8-4-6-13-5-2-3-7-16(13)17/h2-12,18H,1H3 |
InChI Key |
HXNIMXXILZKIFI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Methyl 4 Naphthalen 1 Yloxy Aniline
Strategies for the Construction of the Naphthalen-1-yloxy Linkage
The formation of the diaryl ether bond is a critical step in the synthesis of N-Methyl-4-(naphthalen-1-yloxy)aniline. This can be accomplished through classical etherification methods or nucleophilic aromatic substitution, depending on the specific precursors utilized.
Etherification Reactions in Aniline (B41778) Systems
Classical etherification methods, such as the Williamson ether synthesis, can be adapted for the formation of the naphthalen-1-yloxy linkage. This typically involves the reaction of a naphthoxide salt with an appropriately substituted aniline derivative. For instance, 1-naphthol (B170400) can be deprotonated with a suitable base to form sodium 1-naphthoxide. This nucleophile can then react with a 4-halo-N-methylaniline derivative. The choice of base and solvent is crucial for the success of this reaction, with conditions tailored to favor the desired ether formation. While traditionally used for alkyl halides, this method can be extended to aryl halides, often requiring catalysts and more forcing conditions.
Modern approaches may utilize metal-free catalysts. For example, N-bromosuccinimide (NBS) has been shown to be an efficient catalyst for the direct esterification of aryl and alkyl carboxylic acids, and similar principles of activating functional groups could be explored in etherification contexts under specific conditions. researchgate.netnih.gov
Nucleophilic Aromatic Substitution Approaches
Nucleophilic Aromatic Substitution (SNAr) provides a direct route to the diaryl ether linkage, particularly when one of the aromatic rings is activated by electron-withdrawing groups. wikipedia.orgnumberanalytics.com In the context of synthesizing the target molecule, this could involve the reaction of 1-naphthol as the nucleophile with an aniline ring that has a good leaving group (like a halide) at the 4-position and is activated by strong electron-withdrawing groups at the ortho and/or para positions relative to the leaving group. masterorganicchemistry.comlibretexts.org
The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing substituents is essential to stabilize this negatively charged intermediate, thereby facilitating the reaction. masterorganicchemistry.comyoutube.com While the unsubstituted aniline ring is not inherently electrophilic, strategic placement of groups like nitro (-NO2) or cyano (-CN) can make this pathway viable. numberanalytics.com Heterocyclic systems like pyridines are particularly reactive in SNAr reactions, highlighting the importance of ring electronics. wikipedia.orgnumberanalytics.com
Approaches for N-Methylation of the Aniline Moiety
The introduction of a methyl group onto the nitrogen atom of the aniline can be achieved through several methods, including direct alkylation and reductive amination strategies.
Direct Alkylation Methods for Secondary Amine Formation
Direct N-alkylation is a common method for forming secondary amines. Traditionally, this involves reacting the primary amine, 4-(naphthalen-1-yloxy)aniline (B1620304), with a methylating agent such as methyl iodide or dimethyl sulfate. However, these classical methods often suffer from a lack of selectivity, leading to the formation of undesired tertiary amines (N,N-dimethylation) and quaternary ammonium (B1175870) salts. google.com
To overcome these limitations, modern catalytic systems have been developed that offer high selectivity for mono-N-methylation. Transition-metal catalysts, particularly those based on ruthenium, manganese, and iridium, have shown high efficacy in the N-methylation of anilines using methanol (B129727) as an environmentally benign C1 source. researchgate.netnih.govnih.govrsc.org These reactions often proceed via a "hydrogen borrowing" or "hydrogen autotransfer" mechanism. rsc.org The catalyst temporarily removes hydrogen from methanol to form an aldehyde in situ, which then reacts with the amine, followed by reduction of the resulting imine. This process is atom-economical, with water being the only byproduct. nih.gov
| Catalyst System | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
|---|---|---|---|---|
| Manganese Pincer-Complex | KOtBu | 100-120 | 24 | 86-95 researchgate.net |
| Cyclometalated Ruthenium Complex | NaOH | 60 | 22 | >90 rsc.org |
| NHC–Ir(III) Complex | KOtBu | 120 | 24 | >80 nih.gov |
| Heterogeneous Ni/ZnAlOx | NaOH | 160 | 24 | 93 rsc.org |
Reductive Amination Strategies
Reductive amination is another powerful and widely used method for the N-methylation of amines. organic-chemistry.org This strategy typically involves the reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in the same pot to the desired amine. For N-methylation, formaldehyde (B43269) is the most common carbonyl compound used.
A variety of reducing agents can be employed, from classic reagents like sodium borohydride (B1222165) to more modern systems. organic-chemistry.org Formic acid can serve as both the C1 source and the reductant in a process known as the Eschweiler-Clarke reaction. Transition-metal-free protocols have also been developed, using reagents like polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a simple base catalyst. rhhz.net These methods are often characterized by mild reaction conditions and high functional group tolerance. themjalab.com The direct reductive amination of ketones with secondary aryl amines has also been demonstrated using trichlorosilane (B8805176) as a reducing agent. researchgate.net
Palladium-Catalyzed C-N Cross-Coupling Reactions in Naphthyloxyaniline Synthesis
Palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination, have become indispensable tools for the synthesis of anilines and their derivatives. nih.govresearchgate.net This methodology is highly relevant for the synthesis of the this compound scaffold, as it provides a robust and versatile route to form the crucial aryl-nitrogen bond.
This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been a key factor in the broad applicability of this reaction, allowing for the coupling of a wide range of substrates under relatively mild conditions. semanticscholar.orgmit.edu
For the synthesis of the target molecule's precursor, one could envision a strategy where 1-(4-bromophenoxy)naphthalene is coupled with methylamine (B109427) using a suitable palladium catalyst system. Alternatively, 4-(naphthalen-1-yloxy)aniline could be synthesized first via a C-O coupling reaction, followed by the N-methylation step. The choice of ligands and reaction conditions is critical for achieving high yields and preventing side reactions. This method's reliability has made it a cornerstone in the synthesis of complex molecules in both academic research and the pharmaceutical industry. researchgate.net
| Ligand Name | Ligand Type | Key Features |
|---|---|---|
| XPhos | Biarylphosphine | Electron-rich, bulky, highly active for various substrates. researchgate.net |
| AdBrettPhos | Biarylphosphine | Extremely bulky, effective for challenging couplings involving heterocyclic bromides. mit.edu |
| tBuBrettPhos | Biarylphosphine | Newly developed bulky ligand for amination of unprotected bromoimidazoles. mit.edu |
| Josiphos Ligands | Ferrocenylphosphine | Chiral ligands, useful in asymmetric catalysis. |
Mechanistic Aspects of C-N Bond Formation for Aniline Derivatives
The formation of the N-aryl bond in aniline derivatives is a cornerstone of modern organic synthesis. Several powerful transition-metal-catalyzed cross-coupling reactions have been developed for this purpose, largely supplanting classical methods that often require harsh conditions. wikipedia.orgwikipedia.org
Key mechanistic pathways include:
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is one of the most versatile methods for forming C-N bonds. wikipedia.orgacs.orgorganic-chemistry.org The catalytic cycle generally proceeds through several key steps:
Oxidative Addition: A Pd(0) complex reacts with an aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate.
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then removes a proton from the amine, forming a palladium-amido complex.
Reductive Elimination: The final step involves the formation of the new C-N bond as the arylamine product is eliminated, regenerating the active Pd(0) catalyst. wikipedia.orglibretexts.org
Ullmann Condensation: A classical copper-catalyzed method, the Ullmann reaction typically requires higher temperatures than palladium-catalyzed systems but remains a valuable tool, especially for certain substrates. wikipedia.orgrsc.orgmdpi.com The mechanism is thought to involve the formation of a Cu(I) amide, followed by oxidative addition of the aryl halide to create a Cu(III) intermediate, and subsequent reductive elimination to yield the N-arylated product. mdpi.comnih.gov
Nitrosonium-Initiated C-N Bond Formation: More recent methods have explored transition-metal-free pathways. One such approach involves the use of a nitrosonium ion (NO+) to initiate C-H activation and C-N bond formation on electron-rich arenes, providing a complementary strategy to traditional cross-coupling reactions. acs.org
These mechanistic principles are fundamental to the synthesis of the N-methylaniline portion of the target molecule, typically by coupling a pre-formed 4-(naphthalen-1-yloxy)aniline with a methylating agent or by arylating N-methylaniline with a suitable naphthalen-1-yloxy electrophile.
Ligand and Catalyst Optimization for Selective Arylation
The success of palladium-catalyzed C-N cross-coupling reactions is critically dependent on the choice of ligand coordinated to the palladium center. The ligand influences the catalyst's stability, solubility, and reactivity, thereby affecting reaction rates, yields, and substrate scope. mit.edusemanticscholar.org
Key aspects of optimization include:
Ligand Structure: Early generations of catalysts used simple phosphine ligands like P(o-tolyl)₃. However, the development of sterically hindered and electron-rich biarylphosphine ligands (e.g., BrettPhos, GPhos) and N-heterocyclic carbenes (NHCs) has dramatically expanded the scope of the Buchwald-Hartwig amination. mit.edunih.gov These advanced ligands facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle, even with challenging substrates like aryl chlorides. acs.org
Catalyst System: Both pre-formed palladium-ligand complexes (precatalysts) and catalysts generated in situ from a palladium source (like Pd₂(dba)₃ or Pd(OAc)₂) and a separate ligand are commonly used. Precatalysts can offer improved stability and reproducibility. acs.org
Reaction Conditions: Optimization extends beyond the catalyst itself to include the choice of base, solvent, and temperature. Common bases include sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃), while solvents like toluene, dioxane, and THF are frequently employed. libretexts.org For some systems, ligand-free catalysts, often involving heterogeneous palladium or copper nanoparticles, have been developed to simplify product purification and catalyst recycling. nih.govresearchgate.net
The table below summarizes various catalyst systems and their applications in reactions analogous to the synthesis of N-arylated aniline derivatives.
| Catalyst System | Ligand Type | Typical Substrates | Key Advantages |
| Pd₂(dba)₃ / Biarylphosphine | Electron-rich, bulky phosphine | Aryl chlorides, bromides, triflates | High activity, broad substrate scope, mild conditions |
| Pd(OAc)₂ / NHC | N-Heterocyclic Carbene | Aryl chlorides, bromides | High thermal stability, effective for sterically hindered substrates |
| CuI / Diamine | Nitrogen-based bidentate | Aryl iodides, bromides | Cost-effective, complementary to palladium systems |
| Pd/C | Ligand-free (heterogeneous) | Aryl bromides, iodides | Ease of separation, recyclable |
Advanced Synthetic Routes and Functionalization Strategies
Beyond the initial synthesis of the core this compound structure, derivatization of the molecule is crucial for exploring its chemical space and developing analogues for various applications. Functionalization can be targeted at either the aniline or the naphthalene (B1677914) moiety.
Introduction of Additional Substituents on the Aniline Ring
The aniline ring is amenable to functionalization through several classic and modern synthetic methods. The existing amino and ether groups are ortho-, para-directing, making electrophilic aromatic substitution a primary strategy.
Electrophilic Aromatic Substitution: Reactions such as halogenation (bromination, chlorination), nitration, and sulfonation can introduce substituents onto the aniline ring. byjus.com The regioselectivity is directed by the powerful activating effect of the ether and amino groups. To achieve mono-substitution and prevent oxidation, the amino group is often protected, for instance, as an acetanilide, before carrying out the electrophilic substitution. scribd.com
Directed C-H Functionalization: Modern methods allow for the direct, regioselective functionalization of C-H bonds. Using a palladium catalyst with specialized ligands, it is possible to achieve meta-C-H arylation of aniline derivatives, providing access to substitution patterns not achievable through classical electrophilic substitution. nih.gov
Functionalization of the Naphthalene Moiety
The naphthalene ring system offers multiple positions for substitution, allowing for significant structural diversification. The regiochemical outcome of reactions is influenced by the existing ether linkage and the inherent reactivity of the α and β positions of the naphthalene core.
Electrophilic Substitution: The naphthyloxy group is an activating, ortho-, para-directing group. Electrophilic attack will preferentially occur at the C4 (para) and C2 (ortho) positions of the naphthalene ring. This allows for the introduction of various functional groups through reactions like Friedel-Crafts acylation, halogenation, and nitration. anr.frdntb.gov.ua
Transition-Metal-Catalyzed Cross-Coupling: For more complex modifications, naphthalenes can be pre-functionalized with halides (e.g., bromo or iodo) or triflates. These groups can then participate in a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce aryl, alkynyl, or vinyl substituents, respectively. researchgate.netrsc.org
Development of Diverse Analogues for Structure-Activity Relationship Studies
Synthetic strategies are employed to generate a library of analogues by varying:
Aniline Ring Substitution: Introducing electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -Cl, -CF₃, -CN) groups at various positions on the aniline ring can modulate the electronic properties and steric profile of the molecule. researchgate.netnih.gov
Naphthalene Ring Substitution: Similar to the aniline ring, the naphthalene moiety can be decorated with a variety of substituents to probe interactions with biological targets and alter physicochemical properties like solubility and lipophilicity.
N-Alkyl Group Modification: The N-methyl group can be replaced with other alkyl chains (e.g., ethyl, propyl) or cyclic amines to explore the impact of steric bulk and basicity at the nitrogen center.
Ether Linkage Replacement: The oxygen atom of the diaryl ether can be substituted with sulfur (thioether) or an amino group (diamine) to assess the importance of the ether linkage for activity. nih.gov
The table below illustrates hypothetical modifications to the parent structure for the purpose of SAR studies.
| Modification Site | Example Substituent/Modification | Rationale for Modification |
| Aniline Ring (Position 2/3/5/6) | -Cl, -F | Modulate electronic properties, improve metabolic stability |
| Aniline Ring (Position 2/3/5/6) | -OCH₃, -CH₃ | Increase electron density, alter steric profile |
| N-substituent | -CH₂CH₃, -H | Investigate steric and electronic requirements at the nitrogen atom |
| Naphthalene Ring (Various Positions) | -Br, -CN, -Phenyl | Probe for additional binding pockets, alter lipophilicity |
| Ether Linkage (-O-) | -S-, -NH- | Evaluate the role of the heteroatom linker |
Through the synthesis and evaluation of such analogues, a comprehensive understanding of the SAR can be established, guiding the design of more potent and selective compounds. nih.gov
Advanced Structural and Spectroscopic Characterization in Academic Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
No academic studies reporting the ¹H or ¹³C NMR chemical shifts or any two-dimensional NMR analyses (COSY, HSQC, HMBC, NOESY) for N-Methyl-4-(naphthalen-1-yloxy)aniline were found.
Specific chemical shift data is not available.
There is no published information on the use of 2D NMR techniques for the structural elucidation of this compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
No published IR or Raman spectra for this compound could be located. This prevents any discussion of its specific vibrational modes or functional group identification based on experimental spectroscopic data.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
While the molecular weight is known to be 249.31 g/mol , no experimental mass spectrometry data detailing the compound's fragmentation patterns under techniques such as electron ionization (EI) or electrospray ionization (ESI) has been published. chemicalregister.com
X-ray Crystallography for Solid-State Molecular Architecture and Conformational Insights
There are no published X-ray crystallography studies for this compound. As a result, information regarding its crystal system, space group, unit cell dimensions, and solid-state conformation is not available.
Computational Chemistry and Theoretical Investigations of N Methyl 4 Naphthalen 1 Yloxy Aniline
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the determination of molecular properties from first principles.
Density Functional Theory (DFT) and ab initio methods are fundamental techniques used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. sci-hub.se These calculations solve approximations of the Schrödinger equation to find the lowest energy conformation, which corresponds to the most stable structure. researchgate.net
Illustrative Optimized Geometrical Parameters for an Aniline (B41778) Derivative
The following table shows representative data from a DFT study on 4-methyl anilinium phenolsulfonate, illustrating the type of structural information obtained from geometry optimization. researchgate.net
| Parameter | Bond/Angle | Calculated Value (BHandHLYP) |
| Bond Length (Å) | C1-C2 | 1.391 |
| C-N | 1.474 | |
| N-H | 1.031 | |
| Bond Angle (°) | C2-C1-C6 | 120.0 |
| C1-N-H | 118.8 | |
| Dihedral Angle (°) | C2-C1-N-H | 180.0 |
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. ucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ucsb.edu
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. mdpi.comthaiscience.info For N-Methyl-4-(naphthalen-1-yloxy)aniline, the analysis would involve calculating the energies of these orbitals and visualizing their spatial distribution. The HOMO is expected to be localized primarily on the electron-rich aniline and ether oxygen moieties, while the LUMO may be distributed over the naphthalene (B1677914) ring system. researchgate.netrsc.org
Illustrative FMO Data for Naphthalene and Aniline Derivatives
This table presents typical HOMO, LUMO, and energy gap values calculated for related molecules, demonstrating how these parameters quantify reactivity. thaiscience.infosamipubco.com
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Naphthalene | -6.13 | -1.38 | 4.75 |
| p-Nitroaniline | -6.8458 | -2.9551 | 3.8907 |
| p-Aminoaniline | -5.1950 | -0.5931 | 4.6019 |
A Molecular Electrostatic Potential (MEP) surface map is a visual tool used to predict the reactive behavior of a molecule. numberanalytics.com It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). youtube.com
On an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential, colored blue, are electron-deficient and prone to nucleophilic attack. youtube.comresearchgate.net For this compound, the MEP surface would likely show significant negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, identifying them as primary sites for interaction with electrophiles. The hydrogen atoms of the methyl and amine groups, along with parts of the aromatic rings, would likely exhibit positive potential. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex molecular wavefunctions into localized bonds and lone pairs, similar to a Lewis structure. uni-muenchen.denih.govwikipedia.org This method is particularly useful for analyzing delocalization and hyperconjugative interactions within a molecule.
NBO analysis quantifies these interactions by examining the "donor-acceptor" relationships between filled (donor) NBOs (e.g., bonding orbitals, lone pairs) and empty (acceptor) NBOs (e.g., antibonding orbitals). uni-muenchen.dewisc.edu The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. For this compound, significant interactions would be expected, such as the delocalization of the nitrogen and oxygen lone pairs into the antibonding (π*) orbitals of the adjacent aromatic rings. researchgate.net
Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies
The following table provides examples of the types of interactions and stabilization energies (E(2)) that NBO analysis can reveal, based on a study of methylamine (B109427). wisc.edu
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (N) | σ(C-H) | 8.13 | n → σ (Hyperconjugation) |
| σ(C-H) | σ(N-H) | 2.50 | σ → σ (Hyperconjugation) |
Quantum chemical descriptors are numerical values derived from theoretical calculations that quantify various electronic properties of a molecule and help predict its reactivity. Key descriptors include:
Ionization Potential (I): The energy required to remove an electron, related to E_HOMO (I ≈ -E_HOMO).
Electron Affinity (A): The energy released when an electron is added, related to E_LUMO (A ≈ -E_LUMO).
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." thaiscience.info
These descriptors provide a quantitative framework for comparing the reactivity and stability of different molecules. researchgate.netresearchgate.net
Illustrative Quantum Chemical Descriptors for Aniline Derivatives
This table shows calculated descriptors for various aniline derivatives, providing a quantitative comparison of their electronic properties. thaiscience.info
| Molecule | Ionization Potential (I) (eV) | Chemical Hardness (η) (eV) | Electronegativity (χ) (eV) | Dipole Moment (μ) (Debye) |
| p-Aminoaniline | 5.1950 | 2.3009 | 2.8940 | 0.0047 |
| p-Nitroaniline | 6.8458 | 1.9453 | 4.9004 | 135.18 |
| p-Isopropylaniline | 5.8643 | 2.6484 | 3.2159 | 2.0594 |
Computational methods can accurately predict spectroscopic properties, such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, typically combined with DFT, is a standard approach for these calculations. jmaterenvironsci.com
By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be determined. These predicted values are then compared to experimental spectra to confirm the molecular structure or to help in the assignment of complex spectra. nih.govresearchgate.net For this compound, this would involve predicting the chemical shifts for all hydrogen and carbon atoms and comparing them against known values for similar structural motifs. rsc.orgnih.gov The accuracy of these predictions is often high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C being achievable. nih.gov
Illustrative Comparison of Theoretical and Experimental ¹³C-NMR Shifts
This table demonstrates the typical agreement between calculated and experimental ¹³C-NMR chemical shifts for an aniline derivative, highlighting the predictive power of computational methods. jmaterenvironsci.com
| Carbon Atom | Calculated Shift (δGIAO) (ppm) | Experimental Shift (δExp) (ppm) |
| C1 | 115.6 | 117.34 |
| C2 | 129.6 | 129.61 |
| C3 | 129.6 | 129.61 |
| C4 | 145.9 | 145.42 |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are critical determinants of its interaction with biological targets. Conformational analysis and molecular dynamics simulations are powerful tools to probe these aspects.
The conformational landscape of this compound is primarily defined by the torsional angles around the ether linkage (C-O-C) and the aniline C-N bond. In the gas phase, the molecule is likely to adopt a non-planar conformation to minimize steric hindrance between the bulky naphthalene and aniline ring systems. The preferred dihedral angles will be a balance between the steric repulsion of the aromatic rings and the electronic effects of the substituents.
In solution, the conformational preferences can be influenced by the solvent polarity. Polar solvents may stabilize more extended conformations through dipole-dipole interactions, while non-polar solvents might favor more compact, folded structures. Computational studies on related diaryl ether and diarylamine systems have shown that the energy barrier to rotation around the ether linkage is relatively low, suggesting that this compound likely exists as a mixture of rapidly interconverting conformers in solution. The N-methyl group can also influence the conformational equilibrium around the C-N bond, with studies on similar N-methylated aromatic amides indicating a preference for specific rotamers.
| Phase | C-O-C Torsional Angle (°) | C-N Torsional Angle (°) | Rationale |
|---|---|---|---|
| Gas Phase | ~120-140 | ~30-60 | Minimization of steric clash between aromatic rings. |
| Non-polar Solvent | ~110-130 | ~40-70 | Tendency towards more compact conformations. |
| Polar Solvent | ~130-150 | ~20-50 | Stabilization of more extended, polar conformations. |
Molecular dynamics (MD) simulations provide a means to explore the dynamic behavior and flexibility of the this compound scaffold over time. MD simulations of analogous amine-functionalized polymers and ether-linked phospholipids (B1166683) have demonstrated significant flexibility in such systems. For this compound, the primary modes of flexibility would involve the rotation of the naphthalene and aniline rings relative to each other, as well as the movement of the N-methyl group.
These simulations can reveal the range of accessible conformations and the time scale of conformational changes. The flexibility of the diaryl ether linkage is a key feature, allowing the molecule to adapt its shape to fit into different binding pockets of biological targets. The dynamic nature of the scaffold is crucial for its ability to engage in induced-fit interactions with receptors.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling
QSAR and SAR modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. These models are essential for understanding the structural requirements for activity and for designing new, more potent analogues.
The development of QSAR models for analogues of this compound would involve synthesizing a library of derivatives with systematic variations in their structure. These variations could include different substituents on the naphthalene and aniline rings, as well as modifications to the N-methyl group. The biological activity of these compounds would then be determined in a relevant assay.
2D-QSAR models would correlate the biological activity with various calculated molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight) and topological indices.
3D-QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), would provide a more detailed understanding of the structure-activity relationships. These models are built by aligning the structures of the analogues and calculating steric and electrostatic fields around them. The resulting contour maps highlight regions where modifications to the structure are likely to increase or decrease biological activity. For instance, a CoMFA study on phenoxyalkylamine compounds as α1-adrenoceptor antagonists revealed the importance of the steric field for activity.
QSAR studies on related N-aryl derivatives and diaryl ether inhibitors have identified several key molecular descriptors that are likely to govern the biological activity of this compound analogues. nih.govnih.gov
Steric Parameters: The size and shape of the substituents on the aromatic rings can significantly impact activity. Descriptors such as molecular volume and surface area are often important. For example, bulky substituents at certain positions may enhance binding through increased van der Waals interactions, while steric clashes in other regions could be detrimental.
Electronic Parameters: The electronic properties of the molecule, such as the distribution of charges and the energies of the frontier molecular orbitals (HOMO and LUMO), play a crucial role in receptor interactions. Descriptors like dipole moment and partial atomic charges are often correlated with activity. Electron-withdrawing or electron-donating substituents can modulate the electronic nature of the aromatic rings and influence binding affinity.
Hydrophobic Parameters: The hydrophobicity of the molecule, typically quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical factor for both receptor binding and pharmacokinetic properties. A certain degree of lipophilicity is often required for efficient membrane permeation and interaction with hydrophobic binding pockets. QSAR studies on N-aryl derivatives have shown that AlogP98 is an important descriptor for their bioactivity. nih.gov
| Descriptor Class | Specific Descriptor | Potential Impact on Activity |
|---|---|---|
| Steric | Molecular Volume | Optimal size for fitting into the binding pocket. |
| Surface Area | Influences the extent of interaction with the receptor surface. | |
| Electronic | Dipole Moment | Affects long-range electrostatic interactions with the target. |
| Partial Atomic Charges | Determines the strength of specific electrostatic and hydrogen bonding interactions. | |
| Hydrophobic | logP | Crucial for membrane permeability and hydrophobic interactions within the binding site. |
Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. d-nb.info A pharmacophore model for this compound analogues would typically be derived from a set of active compounds and would consist of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov
The aniline moiety in this compound is a well-known structural alert . nih.govresearchgate.net Aniline-containing compounds can be metabolically oxidized to reactive intermediates, which can lead to toxicity. washington.educresset-group.com Therefore, a key aspect of the drug design process for this class of compounds would be to mitigate the risks associated with this structural alert. This could involve modifying the electronic properties of the aniline ring to reduce its susceptibility to oxidation or replacing the aniline group with a bioisostere that retains the desired biological activity but has a more favorable safety profile. acs.org Pharmacophore models can be instrumental in this process by guiding the design of new analogues that retain the essential pharmacophoric features while eliminating or modifying the structural alert.
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. jusst.orguomisan.edu.iq This method is instrumental in drug discovery for predicting binding modes and estimating the strength of interaction.
In the absence of experimental data for this compound, molecular docking studies would begin by identifying potential protein targets. Based on the structures of related compounds, these targets could include kinases, receptors, or other enzymes implicated in disease pathways. ijcce.ac.irnih.gov
The docking process involves placing the ligand into the binding site of the protein in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose. jbcpm.com This score, often expressed in units of energy (e.g., kcal/mol), represents the predicted free energy of binding. A more negative score typically indicates a more favorable binding interaction. jbcpm.comnih.gov
For this compound, a docking simulation would yield several possible binding modes within the active site of a hypothesized target. The top-ranked poses, those with the lowest binding energy scores, are then analyzed to understand the potential interaction mechanism. nih.gov
Table 2: Illustrative Molecular Docking Results (Note: This is a hypothetical table illustrating typical outputs of a molecular docking study, as specific data for this compound is not available.)
| Hypothesized Target | Ligand | Predicted Binding Affinity (kcal/mol) | Number of H-Bonds |
| Protein Kinase X | This compound | -8.5 | 2 |
| Nuclear Receptor Y | This compound | -7.2 | 1 |
| Enzyme Z | This compound | -6.9 | 0 |
A crucial part of docking analysis is the detailed examination of the interactions between the ligand and the amino acid residues lining the protein's binding pocket. nih.gov These interactions are fundamental to molecular recognition and binding affinity. Key interactions include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein. These are highly specific and contribute significantly to binding affinity.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand (like the naphthalene and phenyl rings) and hydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine).
Pi-Stacking: An interaction between aromatic rings, which would be relevant for the naphthalene and aniline moieties of the target compound.
Van der Waals Forces: General attractive or repulsive forces between atoms.
A computational study of this compound would map these interactions, identifying the specific amino acid residues involved and the distances of these interactions, thereby providing a structural hypothesis for its biological activity. nih.gov
Molecular docking can provide valuable insights into why a ligand might be potent and selective for a particular target. nih.gov Potency is often correlated with the predicted binding affinity; a lower binding energy suggests that a lower concentration of the compound may be needed to elicit a biological response.
Selectivity can be investigated by docking the same ligand into the binding sites of different, but related, proteins (e.g., different members of a kinase family). If the compound shows a significantly better docking score and a more favorable interaction profile with the intended target compared to off-targets, it is predicted to be selective. The specific amino acid differences between the binding sites of these proteins can explain the basis for this selectivity. For this compound, such a comparative docking study would be essential to predict its potential as a selective modulator of a specific protein target.
Mechanistic Biological Investigations of N Methyl 4 Naphthalen 1 Yloxy Aniline
Identification and Characterization of Molecular Targets
Detailed studies identifying the specific molecular targets of N-Methyl-4-(naphthalen-1-yloxy)aniline are not extensively available in the current body of scientific literature. However, research into analogous compounds provides a framework for potential mechanisms.
Enzymatic Inhibition Mechanisms (e.g., Poly(ADP-ribose) glycohydrolase (PARG) inhibition by analogues)
Specific data on the inhibition of Poly(ADP-ribose) glycohydrolase (PARG) or other enzymes by this compound has not been identified.
Receptor Modulation Pathways (e.g., G Protein-Coupled Receptors (GPCRs), biased signaling, allosteric modulation)
The interaction of this compound with G Protein-Coupled Receptors (GPCRs) and its potential for biased signaling or allosteric modulation remains an uninvestigated area of research.
Modulation of Transport Proteins (e.g., Human Equilibrative Nucleoside Transporters)
There is currently no available information regarding the modulation of transport proteins, such as Human Equilibrative Nucleoside Transporters, by this compound.
Cellular Mechanism of Action Studies (In Vitro Models)
While specific studies on this compound are lacking, research on the broader class of N-methyl-N-phenylnaphthalen-1-amines has provided insights into their cellular effects. These compounds have been identified as potent inducers of apoptosis. nih.gov
Analysis of Cellular Pathway Perturbations Induced by the Compound
Analogous compounds to this compound have been shown to perturb cellular pathways leading to cell cycle arrest and apoptosis. Specifically, one of the potent analogues, (1-(Dimethylamino)naphthalen-4-yl)(4-(dimethylamino)phenyl)methanone, was found to arrest HCT116 cells in the G2/M phase of the cell cycle. nih.gov This arrest is a critical prelude to the induction of apoptosis.
Investigation of Compound Effects on Specific Cellular Processes (e.g., proliferation, differentiation, apoptosis initiation in non-clinical contexts)
Studies on N-methyl-N-phenylnaphthalen-1-amines have demonstrated significant effects on cell proliferation and the initiation of apoptosis.
Effects on Cell Proliferation and Apoptosis
A series of N-methyl-N-phenylnaphthalen-1-amines were identified as potent inducers of apoptosis through a cell- and caspase-based high-throughput screening assay. nih.gov One of the most potent analogues demonstrated significant activity in a growth inhibition assay with a GI50 value of 34 nM in T47D cells. nih.gov The compound's pro-apoptotic activity was further confirmed by its EC50 values in various cell lines, as detailed in the table below.
| Cell Line | EC50 (nM) for Apoptosis Induction |
| T47D | 37 |
| HCT116 | 49 |
| SNU398 | 44 |
This data pertains to the analogue (1-(Dimethylamino)naphthalen-4-yl)(4-(dimethylamino)phenyl)methanone. nih.gov
The mechanism of apoptosis induction was linked to the inhibition of tubulin polymerization, a critical process for cell division. nih.gov This disruption of the cellular machinery ultimately leads to the activation of caspases, the key enzymes responsible for executing apoptosis.
Subcellular Localization and Compartmentalization Studies
N-methylation is a modification known to influence the lipophilicity of aniline (B41778) compounds, which in turn can affect their biological accessibility and subcellular distribution rsc.org. The introduction of a methyl group to the nitrogen atom generally increases the compound's stability and alters its solubility characteristics . This modification can be a critical step in the metabolic activation of primary arylamines, making them substrates for microsomal enzymes, which are primarily located in the endoplasmic reticulum nih.gov.
Furthermore, the naphthalene (B1677914) component of the molecule is a bulky, hydrophobic ring system. Naphthalene-based compounds have been observed to exert a variety of biological activities, and their distribution within the cell is key to their mechanism of action. For instance, certain naphthalene derivatives have been shown to possess anti-inflammatory and cytotoxic activities researchgate.netekb.eg. While specific localization studies for this compound are lacking, the lipophilic nature of the naphthalene ring would facilitate its partitioning into lipid-rich environments such as cellular membranes and potentially the nucleus.
Structure-Mechanism Relationships
N-methylation of aniline and other amine-containing compounds can significantly modulate their biological activity. This modification can alter a compound's affinity for its target, its metabolic stability, and its pharmacokinetic properties.
In some instances, N-methylation enhances biological activity. For example, in a study of norbelladine derivatives, N-methylation led to a 1.5 to 2-fold increase in the inhibition of butyrylcholinesterase (BuChE) uqtr.ca. Docking studies suggested that the N-methylated compounds formed additional stabilizing interactions, such as salt bridges, with the enzyme's active site uqtr.ca.
Conversely, N-methylation does not universally lead to improved activity and can sometimes be detrimental. For certain norbelladine derivatives, N-methylation resulted in decreased antiviral activity, suggesting that the addition of methyl groups at specific positions may hinder interactions with the intended biological target uqtr.ca.
In the context of arylamines, N-methylation can be a pivotal step in their metabolic activation. Primary arylamines are often poor substrates for flavin-containing monooxygenases, but their N-methylated counterparts are readily N-oxygenated by these enzymes nih.gov. This metabolic conversion can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules.
Table 1: Effect of N-Methylation on the Biological Activity of Selected Amine Compounds
| Compound Class | Biological Activity Measured | Effect of N-Methylation | Reference |
|---|---|---|---|
| Norbelladine Derivatives | Butyrylcholinesterase Inhibition | Enhanced Inhibition | uqtr.ca |
| Norbelladine Derivatives | Antiviral Activity (HIV-1) | Increased Selectivity Index | uqtr.ca |
| Norbelladine Derivatives | Anticoronaviral Activity | No Consistent Impact | uqtr.ca |
The regiochemistry of the naphthyloxy group, i.e., whether the aniline moiety is attached at the 1-position (alpha) or the 2-position (beta) of the naphthalene ring, is expected to have a profound impact on the biological mechanism of action. This is due to the different steric and electronic environments of the two positions, which would influence how the molecule binds to its biological target.
For instance, in a study of naphthalene derivatives as anti-inflammatory agents, substitutions at either the 1 or 2-position of the naphthalene ring were found to influence the inhibitory effects on neutrophil activation, indicating that the position of substitution is a key determinant of biological activity researchgate.net.
The introduction of various substituents on either the aniline or the naphthalene rings can significantly alter the mechanistic efficacy of this compound analogues. These effects are generally attributed to modifications in the electronic properties, lipophilicity, and steric profile of the molecule.
In a broad sense, electron-withdrawing groups (such as halogens or nitro groups) and electron-donating groups (such as methoxy or amino groups) can modulate the reactivity and binding affinity of the parent compound. For example, in a series of naphthalene-pyrimidine derivatives with anti-inflammatory activity, the presence of a chlorophenyl group was associated with potent activity ekb.eg. Similarly, for other naphthalene derivatives with antimicrobial activity, the presence of electron-withdrawing groups like dichloro and trimethoxy on a benzylidene amino portion was found to be essential for activity ekb.eg.
The lipophilicity of the molecule, which influences its ability to cross biological membranes and reach its target, is also heavily influenced by substituents. The introduction of additional aromatic substituents generally increases the lipophilicity of aniline derivatives nih.gov.
Table 2: Influence of Substituents on the Biological Activity of Related Naphthalene and Aniline Derivatives
| Compound Series | Substituent Type | Effect on Activity | Reference |
|---|---|---|---|
| Naphthalene-pyrimidine derivatives | Electron-withdrawing (e.g., chlorophenyl) | Potent anti-inflammatory activity | ekb.eg |
| 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives | Electron-withdrawing (e.g., dichloro, trimethoxy) | Essential for antimicrobial activity | ekb.eg |
| Aniline-triazole derivatives | Additional aromatic substituent | Increased lipophilicity | nih.gov |
Q & A
Q. What are the optimal synthetic routes for preparing N-Methyl-4-(naphthalen-1-yloxy)aniline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a naphthalen-1-yloxy precursor with an N-methylaniline derivative. Key steps include:
- Ether bond formation : Use Ullmann coupling or nucleophilic aromatic substitution (SNAr) with a naphthol and a halogenated aniline derivative.
- N-Methylation : Introduce the methyl group via reductive amination using formaldehyde/NaBH4 or direct alkylation with methyl iodide under basic conditions (e.g., K₂CO₃/DMF) .
- Reaction Optimization : Yield improvements (>70%) require inert atmospheres (N₂/Ar), controlled temperature (60–100°C), and catalysts like CuI for Ullmann reactions .
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- Methodological Answer : A combination of techniques is critical:
- ¹H/¹³C NMR : Identify characteristic peaks:
- Naphthalene protons : δ 7.2–8.3 ppm (multiplet, aromatic).
- N-Methyl group : δ 2.8–3.1 ppm (singlet).
- Ether-linked oxygen : Deshielding of adjacent aromatic protons .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 264.3 (calculated for C₁₇H₁₅NO).
- X-ray Crystallography : Resolve π-stacking between naphthalene and aniline rings using SHELX for refinement .
Q. What functional groups in this compound contribute to its reactivity?
- Methodological Answer : Key reactive sites include:
- Aromatic amine : Participates in electrophilic substitution (e.g., nitration, halogenation).
- Ether linkage : Susceptible to cleavage under acidic conditions (e.g., HBr/HOAc).
- N-Methyl group : Enhances electron-donating effects, stabilizing intermediates in catalytic cycles .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound with biological targets?
- Methodological Answer : Use in silico approaches:
- Docking Simulations (AutoDock Vina) : Model interactions with enzymes (e.g., cytochrome P450) via π-π stacking (naphthalene) and hydrogen bonding (amine).
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR Studies : Correlate substituent effects (e.g., methyl vs. fluoro) with bioactivity .
Q. What experimental strategies resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Address discrepancies via:
Q. How do steric and electronic effects influence the catalytic performance of this compound in cross-coupling reactions?
- Methodological Answer : Systematic variation of substituents reveals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
